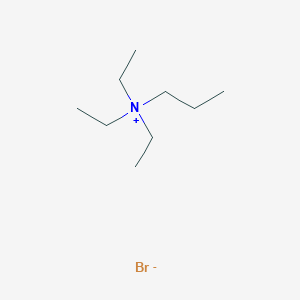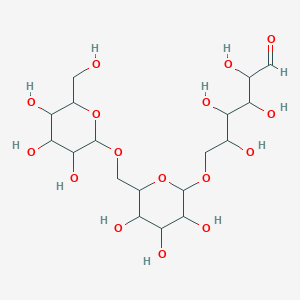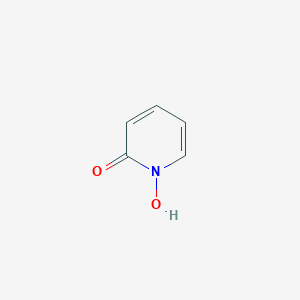
2-(Azidomethyl)benzoesäure
Übersicht
Beschreibung
2-(Azidomethyl)benzoic acid is an organic compound with the molecular formula C8H7N3O2. It is characterized by the presence of an azido group (-N3) attached to the methyl group of benzoic acid. This compound is a colorless to pale yellow crystalline solid and is soluble in common organic solvents such as ethanol, dimethyl sulfoxide, and dimethylformamide .
Wissenschaftliche Forschungsanwendungen
2-(Azidomethyl)benzoic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
This compound is a precursor of the (2-azidomethyl)benzoyl (AZMB) protective group , which suggests that it may interact with various biological molecules in the context of synthetic chemistry.
Mode of Action
It’s known that this compound can be used as a precursor for the azmb protective group . This suggests that it may interact with its targets through the formation of this protective group, potentially altering the chemical properties or reactivity of these targets.
Biochemical Pathways
Given its structural similarity to benzoic acid, it may potentially influence pathways involving aromatic carboxylic acids .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. For 2-(azidomethyl)benzoic Acid, factors such as pH and the presence of salts could potentially influence its solubility and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(azidomethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of benzoic acid with a sulfonamide to form benzoylaminomethanesulfonic acid. This intermediate is then reacted with thionyl chloride to produce azidobenzoylaminomethanesulfonic acid, which is subsequently treated with dimethyl sulfoxide to yield 2-(azidomethyl)benzoic acid .
Industrial Production Methods: In industrial settings, the production of 2-(azidomethyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or distillation techniques to obtain a high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Azidomethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like triphenylphosphine or lithium aluminum hydride are effective.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products:
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Aminomethylbenzoic acid.
Substitution: Various functionalized benzoic acid derivatives.
Vergleich Mit ähnlichen Verbindungen
2-(Cyanomethyl)benzoic acid: Similar structure but with a cyano group instead of an azido group.
2-(Aminomethyl)benzoic acid: Contains an amino group instead of an azido group.
2-(4-Hydroxyphenylazo)benzoic acid: Contains a hydroxyphenylazo group instead of an azido group.
Uniqueness: 2-(Azidomethyl)benzoic acid is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis. The azido group allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
IUPAC Name |
2-(azidomethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-11-10-5-6-3-1-2-4-7(6)8(12)13/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCSGHDQLXIMQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289712-57-8 | |
| Record name | 2-(azidomethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using 2-(azidomethyl)benzoic acid as a precursor to a protecting group?
A1: A novel preparation method for 2-(azidomethyl)benzoic acid has been developed, allowing for the production of a pure sample in gram scale without requiring chromatographic purification. [] This efficient synthesis makes it a desirable precursor for the AZMB protecting group. Additionally, the research highlights the effectiveness of reductive cleavage using triphenylphosphine for deprotecting sterically hindered esters derived from 2-(azidomethyl)benzoic acid, particularly when basic hydrolysis proves challenging. [] This characteristic further emphasizes its utility in protecting group chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)
![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B179236.png)











